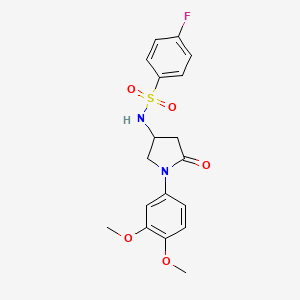

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as phenethylamines . Phenethylamines are compounds containing a phenethyl group, which consists of a phenyl group substituted at the second position by an ethyl group . It’s also related to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound is complex and would likely require advanced computational tools for a complete analysis. A related compound, “N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline”, has a monoclinic crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 1-(3’,4’-Dimethoxyphenyl)propene (DMPP) have been studied. In the presence of H₂O₂, the enzyme lignin peroxidase (LiP) can catalyze the C-C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from DMPP .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Simulation Studies : The study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of piperidine derivatives, which are structurally related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide, on the corrosion of iron. This research utilizes quantum chemical calculations and molecular dynamics simulations to investigate the interaction of these compounds with metal surfaces, highlighting their potential applications in corrosion prevention (Kaya et al., 2016).

Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to this compound. These compounds were evaluated for their inhibition of cyclooxygenase-2 (COX-2) and demonstrated potential as selective COX-2 inhibitors, which could have implications for the treatment of inflammation and pain (Hashimoto et al., 2002).

Enantioselective Fluorination of 2-Oxindoles : Wang et al. (2014) report on the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides with varied substituents, which are structurally analogous to the compound of interest. This study provides insights into the reactivity and selectivity of these fluorinating agents, offering a pathway to synthesize enantioenriched fluorinated molecules, potentially useful in medicinal chemistry and drug development (Wang et al., 2014).

Functionalization of C60 with N-fluorobenzenesulfonimide : Li et al. (2015) explore the reaction of N-fluorobenzenesulfonimide with C60 to produce various fullerene adducts. This research highlights the potential application of related compounds in the functionalization of fullerenes, opening new avenues for the development of novel materials with unique electronic and optical properties (Li et al., 2015).

Cancer Therapeutic Development : Mun et al. (2012) discovered a small molecule HIF-1 pathway inhibitor based on the structure of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which antagonizes tumor growth. This study emphasizes the chemical modification possibilities of related compounds to improve pharmacological properties for cancer therapy (Mun et al., 2012).

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-16-8-5-14(10-17(16)26-2)21-11-13(9-18(21)22)20-27(23,24)15-6-3-12(19)4-7-15/h3-8,10,13,20H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWCQLJLLLRYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)

![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2687041.png)

![7-methoxy-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2687044.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)